![molecular formula C8H4F2N2O3 B2781068 3,3-Difluoro-6-nitro-1,3-dihydro-2H-indol-2-one CAS No. 1393575-53-5](/img/structure/B2781068.png)
3,3-Difluoro-6-nitro-1,3-dihydro-2H-indol-2-one
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Description
NitroBIPS is a photochromic biocompatible spiropyran molecule that has six nitro groups positioned at the benzopyran section . It has a colorless leuco spiropyran form (SP) and colored trans-merocyanine form (MC) that exhibits absorption peaks in the ultraviolet and visible regions respectively .
Molecular Structure Analysis
The molecular structure of NitroBIPS involves a spiropyran molecule with six nitro groups positioned at the benzopyran section . The molecule can exist in two forms: a colorless leuco spiropyran form (SP) and a colored trans-merocyanine form (MC) .Chemical Reactions Analysis
NitroBIPS can undergo photoisomerization and thermal reactions . With UV-light injection, the SP molecule changes to MC . A complete reset from MC to SP molecule can be achieved by thermal annealing .Physical And Chemical Properties Analysis
NitroBIPS has a higher quantum yield in comparison to other spiropyran molecules and dissolves in a variety of solvents . It has a melting point of 179-180 °C (lit.) and exhibits an absorption peak at 242 nm in ethanol .Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in the interaction of this compound with its targets.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
NitroBIPS has potential applications in optical data storage . It can be used as a photochromic dye which can be incorporated in poly (vinyl alcohol) (PVA) by electro-spinning to form PVA-spiropyran nanofibres . It can also be used to dope liquid crystal to develop a colored scattering device that is dual responsive and allows the initiation of electrohydrodynamic instabilities (EHDI) .
properties
IUPAC Name |
3,3-difluoro-6-nitro-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O3/c9-8(10)5-2-1-4(12(14)15)3-6(5)11-7(8)13/h1-3H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPRKGMAMVBODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-6-nitro-1,3-dihydro-2H-indol-2-one |
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